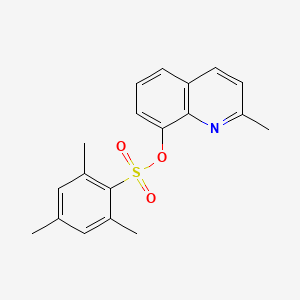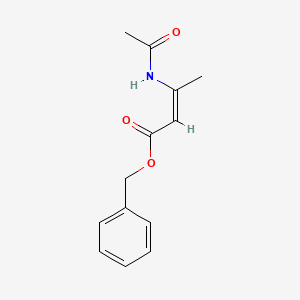
N-(2-fluorophenyl)-2-methylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-氟苯基)-2-甲基喹啉-3-甲酰胺是一种有机化合物,属于喹啉衍生物类。该化合物以喹啉环系上连接的氟苯基为特征,赋予其独特的化学和物理性质。
准备方法
合成路线和反应条件
N-(2-氟苯基)-2-甲基喹啉-3-甲酰胺的合成通常包括以下步骤:
起始原料: 合成以2-甲基喹啉和2-氟苯胺为主要起始原料。
酰胺化反应: 2-甲基喹啉-3-羧酸的羧酸基团在N,N'-二环己基碳二亚胺(DCC)等偶联试剂的存在下,在4-二甲氨基吡啶(DMAP)等催化剂的存在下被活化。这种活化的中间体随后与2-氟苯胺反应形成所需的酰胺键。
纯化: 使用重结晶或柱色谱等技术对粗产品进行纯化,以获得纯的N-(2-氟苯基)-2-甲基喹啉-3-甲酰胺。
工业生产方法
在工业环境中,N-(2-氟苯基)-2-甲基喹啉-3-甲酰胺的生产可能涉及:
大型反应器: 利用大型反应器处理大量起始原料和试剂。
自动化系统: 采用自动化系统精确控制反应条件,如温度、压力和反应时间。
连续流动化学: 实施连续流动化学技术以提高反应效率和产率。
化学反应分析
反应类型
N-(2-氟苯基)-2-甲基喹啉-3-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,以引入官能团或修饰现有的官能团。
还原: 使用氢化铝锂(LiAlH4)等还原剂进行还原反应可以将酰胺基团转化为胺。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 用溴进行卤化或用亚硫酰氯进行氯化。
形成的主要产物
氧化: 形成喹啉-3-羧酸衍生物。
还原: 形成N-(2-氟苯基)-2-甲基喹啉-3-胺。
取代: 形成卤代喹啉衍生物。
科学研究应用
化学
N-(2-氟苯基)-2-甲基喹啉-3-甲酰胺用作有机合成中的构建块,可以用于创建更复杂的分子,以用于各种应用。
生物
在生物学研究中,这种化合物因其作为药物先导在药物设计中的潜力而受到研究,特别是用于靶向特定酶或受体。
医学
该化合物因其潜在的治疗特性而受到研究,包括抗炎、抗菌和抗癌活性。
工业
在工业领域,N-(2-氟苯基)-2-甲基喹啉-3-甲酰胺用于开发先进材料,如有机半导体和发光二极管(LED)。
作用机制
N-(2-氟苯基)-2-甲基喹啉-3-甲酰胺发挥作用的机制涉及与特定分子靶标的相互作用。这些靶标可能包括酶、受体或核酸。氟苯基增强了化合物的结合亲和力和选择性,而喹啉环系促进了与靶分子中芳香族残基的相互作用。所涉及的确切途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
- N-(2-氯苯基)-2-甲基喹啉-3-甲酰胺
- N-(2-溴苯基)-2-甲基喹啉-3-甲酰胺
- N-(2-甲基苯基)-2-甲基喹啉-3-甲酰胺
独特性
N-(2-氟苯基)-2-甲基喹啉-3-甲酰胺因氟原子的存在而具有独特性,该氟原子赋予其独特的电子和空间特性。与氯、溴和甲基类似物相比,这种氟取代可以增强化合物的代谢稳定性、生物利用度和结合亲和力。
属性
分子式 |
C17H13FN2O |
|---|---|
分子量 |
280.30 g/mol |
IUPAC 名称 |
N-(2-fluorophenyl)-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C17H13FN2O/c1-11-13(10-12-6-2-4-8-15(12)19-11)17(21)20-16-9-5-3-7-14(16)18/h2-10H,1H3,(H,20,21) |
InChI 键 |
BCRWMPQVDCJRCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


)amin e](/img/structure/B12125645.png)


![2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester](/img/structure/B12125671.png)
![4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12125673.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12125683.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B12125694.png)
![4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125717.png)
![2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125729.png)

![2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid](/img/structure/B12125734.png)
